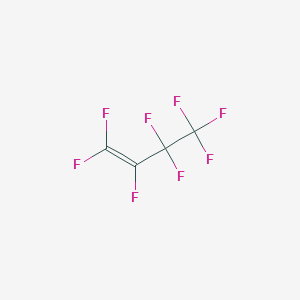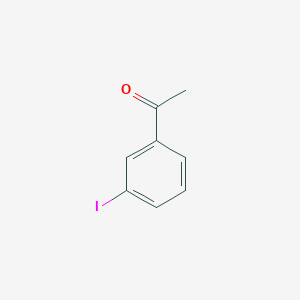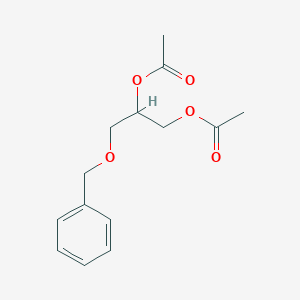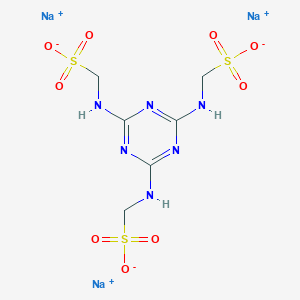
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt, commonly known as MTT, is a chemical compound that is widely used in scientific research applications. MTT is a water-soluble tetrazolium dye that is used to measure cell viability and proliferation. It is a popular reagent in the field of cell biology and is used to assess the efficacy of drugs and other treatments on cell cultures.
Wirkmechanismus
MTT is a tetrazolium dye that is reduced by living cells to form a purple formazan product. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemische Und Physiologische Effekte
MTT is non-toxic to living cells and does not interfere with cellular metabolism. It is a reliable indicator of cell viability and proliferation and is widely used in the field of cell biology. MTT is also used to evaluate the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
MTT is a simple and reliable assay that is widely used in scientific research. It is easy to perform and does not require specialized equipment. MTT is also non-toxic to living cells and does not interfere with cellular metabolism. However, MTT is not suitable for all cell types and can produce false positive results in certain circumstances.
Zukünftige Richtungen
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new cancer therapies. MTT can be used to evaluate the efficacy of new drugs on cancer cell cultures, providing valuable information for the development of new treatments. Another potential application is in the field of tissue engineering. MTT can be used to evaluate the viability of engineered tissues, providing valuable information for the development of new tissue engineering techniques. Finally, MTT can be used in the development of new diagnostic tools for various diseases, providing a simple and reliable method for assessing cell viability and proliferation.
Synthesemethoden
MTT is synthesized through the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with sodium hydroxide and methanesulfonic acid. The resulting compound is a yellowish powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
MTT is used extensively in scientific research to measure cell viability and proliferation. It is commonly used in the field of cell biology to evaluate the efficacy of drugs and other treatments on cell cultures. MTT is also used to assess the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
Eigenschaften
CAS-Nummer |
13046-06-5 |
|---|---|
Produktname |
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt |
Molekularformel |
C6H9N6Na3O9S3 |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
trisodium;[[4,6-bis(sulfonatomethylamino)-1,3,5-triazin-2-yl]amino]methanesulfonate |
InChI |
InChI=1S/C6H12N6O9S3.3Na/c13-22(14,15)1-7-4-10-5(8-2-23(16,17)18)12-6(11-4)9-3-24(19,20)21;;;/h1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H3,7,8,9,10,11,12);;;/q;3*+1/p-3 |
InChI-Schlüssel |
BFGBKQWBABTOFY-UHFFFAOYSA-K |
SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
13046-06-5 |
Synonyme |
(1,3,5-Triazine-2,4,6-triyltriimino)tris(methanesulfonic acid)trisodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




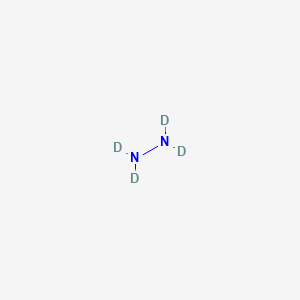
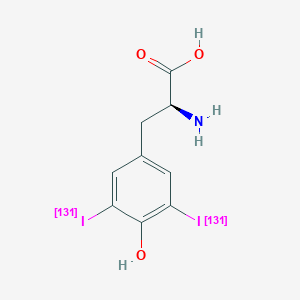
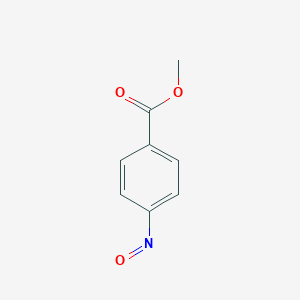
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
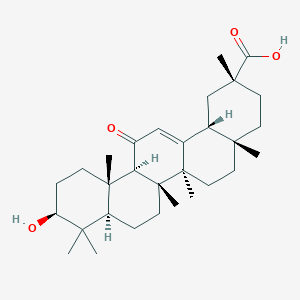

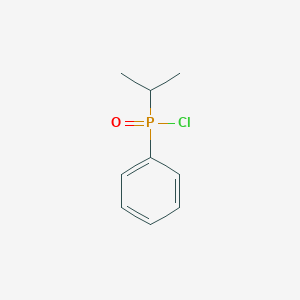
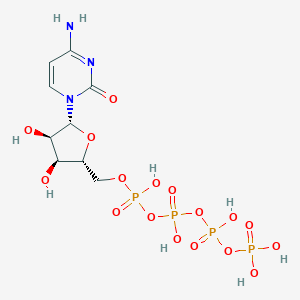
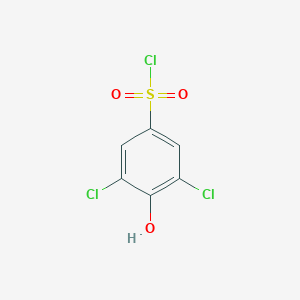
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
